2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid is a complex organic compound with the molecular formula . This compound features a unique structure that combines a chromene core with additional functional groups, making it a candidate for various scientific applications, particularly in medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical methods, typically involving the condensation of chromene derivatives with naphthalenes under specific reaction conditions. The detailed synthetic routes are discussed in the synthesis analysis section.
The compound belongs to the class of chromones, which are characterized by their fused benzopyran structure. Chromones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid generally involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Automated systems are also utilized to streamline production processes. Purification techniques such as recrystallization and chromatography are essential for achieving high purity levels of the final compound.
The molecular structure of 2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 422.44 g/mol |
IUPAC Name | 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid |
InChI | InChI=1S/C25H22O5/c1-14... |
InChI Key | YLZWOTOTSYYLPU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC4=CC=CC=C4C=C3)CC(=O)O |
The structural data indicates multiple functional groups that contribute to its reactivity and potential biological activity.
The compound is involved in several chemical reactions typical for chromones:
These reactions can be influenced by varying conditions such as temperature, solvent choice, and the presence of catalysts. Understanding these parameters is crucial for optimizing yields in synthetic applications.
The mechanism by which 2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid exerts its effects involves:
Research indicates that compounds with similar structures often exhibit significant biological activity, suggesting that this compound could also have therapeutic potential.
The physical properties of 2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid include:
Key chemical properties include:
The compound has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: